1-(5-Aminomethyl-furan-2-yl)-ethanone

Description

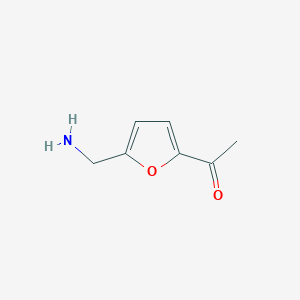

1-(5-Aminomethyl-furan-2-yl)-ethanone is a furan-based ketone derivative characterized by a furan ring substituted with an aminomethyl group at the 5-position and an acetyl group at the 2-position. The aminomethyl group may enhance solubility and bioactivity compared to alkyl or halogen substituents, as seen in related compounds with modified functional groups .

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-[5-(aminomethyl)furan-2-yl]ethanone |

InChI |

InChI=1S/C7H9NO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4,8H2,1H3 |

InChI Key |

KHZIYMGYRGLDSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(O1)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Aminomethyl vs. Alkyl Groups: The aminomethyl group in the target compound may improve water solubility and receptor binding compared to methyl or ethyl substituents, as seen in benzofuran-based antifungal agents .

- Electron-Withdrawing Groups: Nitro and thioether groups (e.g., in indolyl-ethanones) enhance antimalarial activity by increasing electrophilicity and target affinity .

- Phenolic vs. Furan Cores: Phenolic ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit stronger enzyme inhibition than furan derivatives, likely due to hydrogen-bonding interactions .

Antimicrobial and Antiviral Activity

- Benzofuran Derivatives: 1-(7-Dodecyloxy-2-benzofuranyl)ethanone (3c) showed specific activity against respiratory syncytial virus (RSV) in HeLa cells, attributed to its long alkoxy chain enhancing membrane penetration .

- Schiff Base Analogs: Schiff bases derived from 1-(1-hydroxynaphthalen-2-yl)ethanone demonstrated moderate antibacterial activity against E. coli and S. Typhi (MIC = 32–64 µg/mL), suggesting the importance of the hydroxynaphthyl group .

- Antitubercular Compounds: Chalcones synthesized from 1-(4-(quinolin-8-ylamino)phenyl)ethanone exhibited moderate activity against Mycobacterium tuberculosis, highlighting the role of aromatic quinoline moieties .

Enzyme Inhibition

- α-Glucosidase Inhibitors: 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) showed higher inhibitory activity (binding energy = −1.34) than acarbose (−0.24), with hydroxyl groups critical for binding .

Key Observations :

- Aminomethyl Substitution: Lower predicted LogP (−0.5) compared to methyl-substituted analogs (LogP = 1.8) suggests improved hydrophilicity .

- Safety Gaps: Compounds like 1-(2-Amino-6-nitrophenyl)ethanone lack thorough toxicological studies, emphasizing the need for caution in handling aminophenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.